molecular formula C9H12N2O B2630498 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1636162-23-6

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B2630498
CAS No.: 1636162-23-6
M. Wt: 164.208
InChI Key: ILOHWUYWJICLGI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and a tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2,7-dione, while substitution reactions can produce various functionalized naphthyridine derivatives .

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 8th position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHWUYWJICLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodo-2-methoxypyridine-3-carbaldehyde was converted to 1-methoxy-2,7-naphthyridine using the methods described by A. Numata et al., Synthesis 1999, 306-311. Subsequent hydrogenation in acetic acid, under platinum(IV) oxide catalysis, afforded the requisite 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine.
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